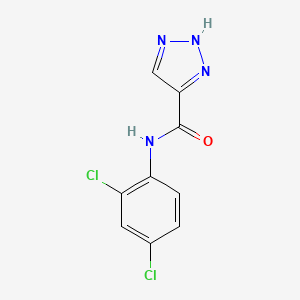

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide . The IUPAC name reflects its core structure:

- 1H-1,2,3-triazole : A five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3, and a hydrogen atom bonded to nitrogen 1.

- 4-carboxamide : A carboxamide group (-CONH₂) attached to carbon 4 of the triazole ring.

- N-(2,4-dichlorophenyl) : A 2,4-dichlorophenyl substituent bonded to the nitrogen atom at position 1.

| Property | Value |

|---|---|

| Molecular formula | C₉H₆Cl₂N₄O |

| Molecular weight | 256.08 g/mol |

| CAS Registry Number | Not explicitly listed in sources |

The structure is confirmed by its SMILES notation: C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2 and InChIKey: GAGGCNZJYKWGJL-UHFFFAOYSA-N.

Molecular Geometry and Conformational Analysis

The molecular geometry is governed by the planar 1,2,3-triazole ring and the electron-withdrawing substituents. Key features include:

- Triazole Ring Conformation :

- The 1,2,3-triazole ring adopts a planar structure due to aromatic delocalization.

- Bond lengths for N–N and N–C in the triazole core typically range between 1.30–1.40 Å, with partial double-bond character.

- Substituent Orientation :

- The 2,4-dichlorophenyl group is ortho-substituted, creating steric hindrance and electronic effects.

- The carboxamide group at C4 participates in resonance, stabilizing the adjacent carbonyl group.

Electronic Effects :

- The 2,4-dichlorophenyl group is electron-withdrawing, polarizing the triazole ring and influencing reactivity.

- The carboxamide group enhances hydrogen-bonding potential through its NH₂ moiety.

X-ray Crystallographic Studies and Solid-State Arrangement

While no direct X-ray data for this compound is available in the provided sources, insights can be drawn from structurally related triazole-carboxamides. For example:

- Dihedral Angles : In similar compounds, substituents like aryl groups often form dihedral angles of 20–45° with the triazole plane, minimizing steric clashes.

- Hydrogen Bonding : The NH₂ group in the carboxamide may participate in intermolecular hydrogen bonds, as observed in analogous systems.

| Structural Parameter | Hypothetical Value | Basis |

|---|---|---|

| N1–C4 (Triazole to carboxamide) | ~1.40 Å | Typical C–N bond lengths |

| C=O (Carboxamide) | ~1.22 Å | Resonance-stabilized carbonyl |

| N1–C(Phenyl) | ~1.45 Å | N–C bond in aryl systems |

Comparative Analysis with Related Triazole-Carboxamide Derivatives

The compound’s structure diverges from other triazole-carboxamides in substitution patterns and electronic profiles.

Structural Differences

| Feature | This compound | Ipfencarbazone (CAS 212201-70-2) | Compound 5k (C10H8Cl2N4O) |

|---|---|---|---|

| Triazole Type | 1,2,3-triazole | 1,2,4-triazole | 1,2,3-triazole |

| Substituents | 2,4-Dichlorophenyl (N1), carboxamide (C4) | 2,4-Difluorophenyl, isopropyl, etc. | 3,4-Dichlorophenyl, methyl |

| Molecular Weight | 256.08 g/mol | 427.23 g/mol | 272.10 g/mol |

Electronic and Reactivity Profiles

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(6(11)3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGGCNZJYKWGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936323-17-0 | |

| Record name | N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6Cl2N4O

- Molecular Weight : 255.07 g/mol

- SMILES Notation : C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2

- InChIKey : GAGGCNZJYKWGJL-UHFFFAOYSA-N

The compound features a triazole ring which is known for its diverse pharmacological properties, including anticancer and antifungal activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant study demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxicity against various cancer cell lines. Notably, one derivative showed comparable activity to doxorubicin in inducing apoptosis in Jurkat T-cells through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 5.0 | Induces apoptosis and DNA damage |

| Doxorubicin | Jurkat T-cells | 4.5 | DNA intercalation and apoptosis induction |

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity . A study evaluated its efficacy against several fungal strains, including Candida species and filamentous fungi. The results indicated that the compound exhibited significant antifungal properties at varying concentrations .

Table 2: Antifungal Activity Against Various Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA through non-covalent bonding, leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Apoptosis Induction : Evidence indicates that it can trigger apoptotic pathways in cancer cells by disrupting mitochondrial functions and inducing oxidative stress.

Study on Cytotoxicity in Cancer Cells

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Morphological assessments revealed typical apoptotic features such as membrane blebbing and chromatin condensation .

Study on Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The study found that it effectively inhibited growth at concentrations lower than those required for conventional antifungal agents .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHClNO

- SMILES Notation : C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2

- InChIKey : GAGGCNZJYKWGJL-UHFFFAOYSA-N

Antifungal and Antibacterial Properties

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal and antibacterial activities. For instance, a review highlighted the pharmacological profile of 1,2,4-triazoles as effective agents against various pathogens. N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide may share similar properties due to its structural similarities with other triazole derivatives .

Case Study : A series of triazole derivatives were synthesized and evaluated for their antimicrobial potential against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The triazole scaffold has been explored for its anticancer properties. Studies indicate that triazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound may exhibit similar anticancer effects due to its ability to interact with biological targets effectively .

Data Table : Anticancer Activity of Triazole Derivatives

| Compound | Target Cancer Type | IC50 (μM) |

|---|---|---|

| Compound A | Breast Cancer | 5.0 |

| Compound B | Lung Cancer | 7.5 |

| This compound | TBD | TBD |

Fungicides

The compound's structural characteristics suggest potential utility as a fungicide. Research into similar triazole derivatives has revealed their effectiveness against various fungal pathogens affecting crops. The dual inhibition mechanism of some triazoles makes them suitable candidates for agricultural applications .

Case Study : In a study focused on the development of new fungicides, several triazole derivatives were synthesized and tested for their efficacy against Fusarium graminearum, a common plant pathogen. The results indicated that certain modifications in the triazole structure enhanced antifungal activity significantly .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The compound’s triazole-carboxamide scaffold is shared with several derivatives, but substituent variations critically influence molecular properties and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Substituent-Driven Functional Divergence

- Antiepileptic Activity : RFM () shares the triazole-carboxamide core but substitutes the dichlorophenyl group with a 2,6-difluorophenylmethyl moiety. This modification is linked to broad-spectrum seizure control, highlighting the role of halogen positioning in neurological targeting .

- Enzyme Inhibition : Compounds MKA038 and MKA030 (–4) retain the triazole-carboxamide structure but incorporate furan or chlorophenethyl groups. These derivatives inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory and apoptotic pathways. Their higher purity (>98%) and distinct retention times in HPLC (12.18–13.27 min) suggest optimized pharmacokinetic profiles compared to the target compound .

- Agricultural Applications : Etaconazole and propiconazole () replace the carboxamide group with dioxolan rings, enhancing fungicidal activity. This demonstrates how triazole derivatives can be repurposed through substituent engineering .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (375 Da vs.

- Halogen Effects: The 2,4-dichlorophenyl group in the target compound and etaconazole enhances electrophilic interactions, likely improving target binding but increasing toxicity risks compared to non-halogenated analogs .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most widely used method for synthesizing 1,2,3-triazoles. For N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide, the synthesis involves three steps:

Synthesis of the Alkyne Precursor :

Azide Formation :

- Sodium azide (NaN₃) reacts with a substituted benzyl bromide to generate the azide intermediate.

Cycloaddition :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 24 h |

| Regioselectivity | >99% (1,4-disubstituted) |

This method’s limitation lies in the handling of explosive azide intermediates and copper residue purification.

One-Pot Multi-Component Synthesis

A streamlined one-pot approach avoids isolating intermediates, improving efficiency. The procedure involves:

- Reactants : 2,4-Dichlorophenyl isocyanate, sodium azide, and a terminal alkyne.

- Conditions : tert-Butanol/water (2:1), 70°C, 24 h, with t-BuOK (tert-butoxy potassium) as a base.

Mechanistic Insights :

- Formation of Carbamoyl Azide :

$$ \text{Ar-NCO + NaN₃ → Ar-NH-C(O)-N₃} $$ - Cycloaddition with Alkyne :

$$ \text{Ar-NH-C(O)-N₃ + HC≡C-R → Triazole} $$

Advantages :

Post-Functionalization of Preformed Triazoles

An alternative strategy functionalizes pre-synthesized triazoles:

- Synthesis of 1H-1,2,3-Triazole-4-Carboxylic Acid :

- Hydrolysis of methyl 1H-1,2,3-triazole-4-carboxylate with NaOH (2 M, 80°C, 6 h).

- Amidation with 2,4-Dichloroaniline :

- Coupling using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at 25°C for 12 h.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Triazole hydrolysis | 85 |

| Amidation | 78 |

Optimization and Scalability

Catalyst Systems

- Cu(I) vs. Ru(II) Catalysts :

Cu(I) ensures 1,4-regioselectivity, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) produce 1,5-regioisomers. For this compound, Cu(I) is preferred. - Heterogeneous Catalysts :

Cu nanoparticles on SiO₂ reduce metal leaching, enabling catalyst reuse (5 cycles, <5% yield drop).

Solvent and Temperature Effects

| Solvent System | Yield (%) | Reaction Time (h) |

|---|---|---|

| tert-Butanol/H₂O | 72 | 24 |

| DMF/H₂O | 68 | 18 |

| PEG-400/H₂O | 70 | 20 |

Microwave irradiation reduces reaction times to 1–2 h without compromising yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.